Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2,2-Dimethyltetrahydropyran-4-one (CAS No: 1194-16-7) is a heterocyclic ketone with applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Accurate and robust analytical characterization is essential to ensure its identity, purity, and quality. These application notes provide detailed protocols for the characterization of this compound using several common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Compound Information
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyloxan-4-one | PubChem[2] |
| CAS Number | 1194-16-7 | Sigma-Aldrich[3] |
| Molecular Formula | C₇H₁₂O₂ | PubChem[2] |
| Molecular Weight | 128.17 g/mol | PubChem[2] |
| Monoisotopic Mass | 128.0837 Da | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is a powerful technique for the structural elucidation of 2,2-Dimethyltetrahydropyran-4-one. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR identifies the different carbon environments within the molecule. Together, they can unequivocally confirm the compound's core structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 2,2-Dimethyltetrahydropyran-4-one in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Expected NMR Data
The following tables summarize the predicted chemical shifts (δ) for 2,2-Dimethyltetrahydropyran-4-one. Actual values may vary slightly based on solvent and instrument.
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.30 | Singlet | 6H | C(CH₃)₂ |
| ~ 2.45 | Triplet | 2H | -C(=O)-CH₂-C- |
| ~ 3.85 | Triplet | 2H | -O-CH₂-CH₂- |
| ~ 2.70 | Singlet (broad) | 2H | -C-CH₂-O- |
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 207 | C=O (Ketone Carbon) |
| ~ 75 | C(CH₃)₂ (Quaternary Carbon) |
| ~ 60 | -O-CH₂- |
| ~ 52 | -C(=O)-CH₂- |
| ~ 38 | -C-CH₂-O- |
| ~ 24 | C(CH₃)₂ |
digraph "NMR_Analysis_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6, label="NMR Analysis Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", compound=true, maxWidth=760];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" {
label="Sample Preparation";
bgcolor="#FFFFFF";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep1 [label="Weigh Sample\n(5-10 mg)"];
prep2 [label="Dissolve in\nCDCl3 (0.7 mL)"];
prep3 [label="Add TMS\n(Internal Standard)"];
prep1 -> prep2 -> prep3;
}
subgraph "cluster_acq" {
label="Data Acquisition";
bgcolor="#FFFFFF";
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
acq1 [label="Acquire 1H Spectrum\n(>=16 scans)"];
acq2 [label="Acquire 13C Spectrum\n(>=1024 scans)"];
}
subgraph "cluster_proc" {
label="Data Processing & Analysis";
bgcolor="#FFFFFF";
node [fillcolor="#FBBC05", fontcolor="#202124"];
proc1 [label="Fourier Transform"];
proc2 [label="Phase & Baseline\nCorrection"];
proc3 [label="Calibrate to TMS"];
proc4 [label="Structure Elucidation"];
proc1 -> proc2 -> proc3 -> proc4;
}
prep3 -> acq1 [lhead=cluster_acq, label="Transfer to\nNMR Tube"];
acq1 -> acq2;
acq2 -> proc1 [lhead=cluster_proc];
}
NMR Analysis Workflow for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is an ideal technique for assessing the purity of 2,2-Dimethyltetrahydropyran-4-one and confirming its molecular weight. Gas chromatography separates the compound from volatile impurities, while the mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight and offering structural clues through fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min. Hold at 240 °C for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Data Analysis: Identify the peak corresponding to 2,2-Dimethyltetrahydropyran-4-one in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion (M⁺) and characteristic fragment ions.
Expected GC-MS Data
Table 3: Expected Mass Spectrometry Fragmentation Data
| m/z | Ion | Proposed Fragment |
| 128 | [M]⁺ | Molecular Ion |
| 113 | [M-CH₃]⁺ | Loss of a methyl group |
| 85 | [M-C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical |
| 70 | [C₄H₆O]⁺ | McLafferty rearrangement product |
| 58 | [C₃H₆O]⁺ | Fragment corresponding to acetone |
| 43 | [C₃H₇]⁺ | Propyl cation |
digraph "GCMS_Analysis_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5, label="GC-MS Analysis Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", maxWidth=760];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
prep [label="Prepare Sample\n(1 mg/mL in CH2Cl2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
inject [label="Inject 1 µL into GC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
gc_sep [label="Chromatographic Separation\n(Capillary Column)", fillcolor="#FBBC05", fontcolor="#202124"];
ms_ion [label="Ionization (EI, 70 eV)\n& Fragmentation", fillcolor="#34A853", fontcolor="#FFFFFF"];
ms_detect [label="Mass Analysis\n(Quadrupole)", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="Data Analysis:\n- Identify Molecular Ion\n- Analyze Fragmentation\n- Assess Purity", fillcolor="#5F6368", fontcolor="#FFFFFF"];
prep -> inject;
inject -> gc_sep;
gc_sep -> ms_ion [label="Elution"];
ms_ion -> ms_detect;
ms_detect -> analysis;
}
Workflow for purity assessment and MW confirmation by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a robust and precise method for determining the purity of 2,2-Dimethyltetrahydropyran-4-one, especially for identifying non-volatile impurities. A reverse-phase method with UV detection is typically suitable for this compound due to the presence of the carbonyl chromophore.[1][4]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
HPLC Method:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for carbonyl n-π* transition).
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Expected HPLC Data
Table 4: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Purity Calculation | Area % of the main peak relative to total area |
digraph "HPLC_Analysis_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.7, label="HPLC Purity Analysis Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", maxWidth=760];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
start [shape=cds, label="Sample\n(0.5 mg/mL)", fillcolor="#FFFFFF", fontcolor="#202124"];
filter[label="Filter with\n0.45 µm Syringe Filter", fillcolor="#4285F4", fontcolor="#FFFFFF"];
inject [label="Inject 10 µL\ninto HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
separation [label="Reverse-Phase\nSeparation (C18)", fillcolor="#FBBC05", fontcolor="#202124"];
detection [label="UV Detection\n(210 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];
result [shape=note, label="Calculate\nArea % Purity", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> filter -> inject -> separation -> detection -> result;
}
HPLC workflow for quantitative purity analysis.
Infrared (IR) Spectroscopy
Application Note:
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the key functional groups present in 2,2-Dimethyltetrahydropyran-4-one. The presence of a strong carbonyl (C=O) stretch and C-O ether linkages can be easily confirmed.
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a single drop between two KBr or NaCl plates.
-
ATR: Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to obtain a high-quality spectrum.
-
Data Analysis: The acquired spectrum should be background-corrected automatically. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected IR Data
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 2970-2850 | Strong | C-H (Aliphatic stretch) |
| 1730 | Strong | C=O (Ketone stretch)[5] |
| 1250-1050 | Strong | C-O (Ether stretch) |
digraph "IR_Spectroscopy_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5, label="IR Spectroscopy Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", maxWidth=760];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
sample_prep [label="Place Sample on\nATR Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"];
background[label="Collect Background\nSpectrum (Clean ATR)", fillcolor="#FBBC05", fontcolor="#202124"];
sample_scan [label="Collect Sample\nSpectrum (16 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="Identify Characteristic Peaks:\n- C=O stretch (~1730 cm-1)\n- C-H stretch\n- C-O stretch", fillcolor="#5F6368", fontcolor="#FFFFFF"];
background -> sample_prep;
sample_prep -> sample_scan;
sample_scan -> analysis;
}
Procedure for functional group identification via IR spectroscopy.
References